molecular formula C8H5F2N3 B13661958 5-(2,6-difluorophenyl)-1H-1,2,4-triazole

5-(2,6-difluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13661958
M. Wt: 181.14 g/mol
InChI Key: MAQVFCITTHPDAX-UHFFFAOYSA-N
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Description

Historical and Contemporary Relevance of 1,2,4-Triazole (B32235) Scaffolds in Advanced Chemistry

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. nih.gov This structural unit is a ubiquitous feature in a vast array of synthetic compounds with diverse therapeutic applications. nih.gov Historically, the development of 1,2,4-triazole chemistry has been driven by the quest for new bioactive molecules. In contemporary advanced chemistry, this scaffold is recognized for its unique physicochemical properties, bioavailability, and broad spectrum of biological activities. nih.govresearchgate.net

The stability of the triazole ring, coupled with its capacity to engage in various non-covalent interactions, makes it a privileged structure in medicinal chemistry. nih.gov A multitude of clinically used drugs incorporate the 1,2,4-triazole moiety, highlighting its importance. These include well-known antifungal agents like fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the anti-migraine medication rizatriptan. nih.gov The continued interest in 1,2,4-triazoles stems from their proven track record and the ongoing discovery of new pharmacological properties. researchgate.net

Strategic Rationale for Synthesizing and Characterizing Fluorinated Phenyl-Substituted Triazoles

The synthesis of fluorinated phenyl-substituted triazoles, such as 5-(2,6-difluorophenyl)-1H-1,2,4-triazole, is a strategic endeavor in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly alter their biological properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes. isres.org

Specifically, the 2,6-difluorophenyl substitution is of particular interest. The presence of two fluorine atoms in the ortho positions can induce a conformational bias in the molecule, which may be advantageous for binding to a specific biological target. Furthermore, the difluorophenyl group is a key structural feature in many successful antifungal drugs, where it is known to interact with the active site of enzymes like cytochrome P450 14α-demethylase (CYP51), a crucial enzyme in fungal ergosterol (B1671047) biosynthesis. nih.govdovepress.com The rationale, therefore, is to leverage the established benefits of both the 1,2,4-triazole core and fluorine substitution to develop novel compounds with potentially superior pharmacological profiles. nih.govnih.gov

Evolution of Synthetic Strategies for Triazole Ring Systems

The synthesis of 1,2,4-triazole derivatives has evolved significantly over the years, with numerous methods being developed to construct this important heterocyclic ring. Classical methods often involved the condensation of hydrazines or their derivatives with various reagents. For instance, the Pellizzari reaction, which involves the reaction of amides with acyl hydrazides, and the Einhorn-Brunner reaction, utilizing the condensation of hydrazines with diacylamines, are foundational methods in triazole synthesis. nih.gov

More contemporary approaches focus on efficiency, regioselectivity, and milder reaction conditions. Microwave-assisted and ultrasound-assisted syntheses have gained prominence for their ability to accelerate reaction rates and improve yields. ekb.eg The development of metal-free catalytic approaches and multi-component reactions represents the cutting edge of 1,2,4-triazole synthesis, offering more environmentally friendly and atom-economical routes to these valuable compounds. ekb.eg These modern strategies provide chemists with a versatile toolkit for the construction of diverse libraries of 1,2,4-triazole derivatives for biological screening.

Current Academic Research Trends in Aryl-Substituted Azole Chemistry

Current academic research in aryl-substituted azole chemistry is heavily focused on the discovery of new therapeutic agents. A significant trend is the exploration of these compounds as potential anticancer, antifungal, and antibacterial agents. nih.govnih.govzsmu.edu.ua Researchers are particularly interested in understanding the structure-activity relationships (SAR) of these molecules to design more potent and selective drugs. nih.gov

Another key area of investigation is the development of novel synthetic methodologies that allow for the precise and efficient functionalization of the aryl and azole rings. This includes the development of new catalytic systems for C-H activation and cross-coupling reactions, which enable the synthesis of complex and diverse molecular architectures. nih.gov Furthermore, there is a growing interest in the application of aryl-substituted azoles in materials science, for example, in the development of new organic light-emitting diodes (OLEDs) and other functional materials.

Research Hypotheses and Objectives Pertaining to this compound Investigations

While specific research hypotheses for this compound are not always explicitly stated in a single source, the collective body of research on related compounds allows for the formulation of likely objectives. The primary hypothesis is that the unique combination of the 1,2,4-triazole ring and the 2,6-difluorophenyl moiety will result in a molecule with significant biological activity.

The main objectives of synthesizing and investigating this compound are likely to include:

Evaluation of Antifungal Activity: Given that the difluorophenyl group is a common feature in many antifungal drugs that target the CYP51 enzyme, a primary objective would be to assess the compound's efficacy against various fungal pathogens. nih.govdovepress.com

Assessment of Anticancer Potential: The 1,2,4-triazole scaffold is present in several anticancer agents, and therefore, another key objective would be to screen this compound for cytotoxic activity against various cancer cell lines. nih.govresearchgate.netisres.org

Exploration of Other Biological Activities: Researchers may also investigate other potential therapeutic applications, such as antibacterial, anti-inflammatory, or neuroprotective effects, as these have been observed in other 1,2,4-triazole derivatives. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C8H5F2N3/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,(H,11,12,13)

InChI Key

MAQVFCITTHPDAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NC=NN2)F

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 5 2,6 Difluorophenyl 1h 1,2,4 Triazole

Detailed Reaction Mechanisms for the Formation of the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several established mechanisms. These reactions can be adapted to produce the 5-(2,6-difluorophenyl)-1H-1,2,4-triazole core.

One of the oldest methods is the Pellizzari reaction , which involves the reaction of an acyl hydrazide with an amide. researchgate.net For the target molecule, this would involve reacting 2,6-difluorobenzohydrazide with formamide. The mechanism proceeds via the nucleophilic attack of the primary amine of the hydrazide onto the carbonyl carbon of formamide, followed by an intramolecular cyclization with the elimination of water to form the triazole ring.

The Einhorn-Brunner reaction is another classical method that involves the condensation of a hydrazine (B178648) with diacylamines in the presence of a weak acid. researchgate.net To synthesize the target compound, phenylhydrazine (B124118) could be reacted with N,N'-diformyl-2,6-difluoroaniline.

More contemporary methods often involve metal-catalyzed or oxidative cyclization reactions. For instance, the copper-catalyzed synthesis from amidines provides an efficient route. mdpi.comfrontiersin.org In this approach, a 2,6-difluorophenylamidine would react with a nitrogen source. The mechanism is believed to involve the formation of a copper-nitrene intermediate, which then undergoes cyclization.

Another modern approach is the oxidative cyclization of hydrazones. isres.org A hydrazone derived from 2,6-difluorobenzaldehyde (B1295200) could undergo intramolecular oxidative cyclization, mediated by reagents like selenium dioxide, to form the triazole ring. isres.org This process involves a cascade of C-H functionalization and C-N bond formation. isres.org

Precursor Design and Optimization for Convergent and Divergent Synthetic Pathways

The strategic design of precursors is critical for the efficient synthesis of this compound. Both convergent and divergent strategies can be employed.

Convergent Synthesis: This approach involves the synthesis of key fragments separately before combining them in a final step. A plausible convergent strategy would involve:

Fragment A: Preparation of a 2,6-difluorophenyl-containing precursor, such as 2,6-difluorobenzonitrile (B137791) or 2,6-difluorobenzohydrazide.

Fragment B: A small molecule that provides the remaining C-N-N atoms of the triazole ring, such as hydrazine or formamidine.

The optimization of this pathway would focus on the stability and reactivity of these precursors. For example, converting 2,6-difluorobenzoic acid into a more reactive acyl chloride or ester could facilitate the reaction with a hydrazine derivative.

Divergent Synthesis: In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of final products. For the target molecule, the core this compound could be synthesized first. Subsequent reactions could then be performed to functionalize the N-1 or N-4 positions of the triazole ring. This strategy is efficient for creating a library of related compounds for structure-activity relationship studies. nih.gov The design of precursors for this pathway focuses on ensuring the stability of the triazole ring under the conditions required for subsequent modifications.

Key precursors for these syntheses often start from 2,6-difluoro-substituted benzene (B151609) derivatives, such as 2,6-difluoro-α-chloroacetophenone, which can be reacted with 1,2,4-triazole itself or a precursor like 4-aminotriazole to build the final structure. mdpi.comresearchgate.net

Influence of Catalytic Systems and Solvents on Reaction Efficiency and Selectivity

The choice of catalyst and solvent profoundly impacts the synthesis of 1,2,4-triazoles, influencing reaction rates, yields, and regioselectivity.

Catalytic Systems: Copper-based catalysts are highly effective for the synthesis of 1,2,4-triazoles. mdpi.com Systems like CuCl₂ or complexes such as [phen-McM-41-CuBr] have been shown to promote the cascade addition-oxidation-cyclization of amides and nitriles with high efficiency. frontiersin.orgnih.gov In these reactions, copper facilitates key bond-forming steps and often works in conjunction with an oxidant like molecular oxygen (O₂). frontiersin.orgnih.gov Metal-free catalytic systems, such as those using B(C₆F₅)₃, have also been developed, offering a greener alternative by avoiding transition metals. isres.org

The following table summarizes the impact of various catalytic systems and solvents on the synthesis of 1,2,4-triazoles, which can be extrapolated to the synthesis of the target compound.

Catalytic SystemSolventKey AdvantagesTypical Precursors
Copper (e.g., CuCl₂, CuBr) with a base (e.g., K₃PO₄) and O₂DMFHigh efficiency and flexibility; DMF can act as a carbon source. frontiersin.orgnih.govAmidines, Trialkylamines, Amides, Nitriles frontiersin.orgnih.gov
B(C₆F₅)₃ (metal-free)BenzeneGreen, oxidant-free, mild conditions, high selectivity. isres.orgHydrazines isres.org
Iodine (I₂) (metal-free)DMFSimple operation, wide substrate scope, insensitive to air/moisture. isres.orgTrifluoroacetimidohydrazides isres.org
None (Thermal or Microwave-assisted)Water or EthanolEnvironmentally friendly, excellent yields, simple procedure. mdpi.comHydrazines, Aldehydes, Semicarbazide mdpi.com

Sustainable Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rsc.orgnih.gov

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are performed in a single reactor without isolating intermediates, are a prime example of this principle and have been successfully applied to triazole synthesis. isres.orgnih.gov

Use of Safer Solvents: There is a strong emphasis on replacing hazardous organic solvents with greener alternatives. Water has been shown to be an effective solvent for some 1,2,4-triazole syntheses, often leading to high yields. mdpi.com

Energy Efficiency: The use of alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netmdpi.comnih.gov Microwave-assisted synthesis, in particular, has become a valuable tool for the rapid and efficient production of triazole derivatives. nih.govconicet.gov.ar

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is preferred over stoichiometric reagents. The development of metal-free catalytic systems further enhances the sustainability of the synthesis. isres.org

By applying these principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Comparative Analysis of Classical and Modern Synthetic Approaches

The synthesis of 1,2,4-triazoles has evolved significantly, with modern methods offering numerous advantages over classical approaches.

Classical Approaches: Methods like the Pellizzari and Einhorn-Brunner reactions are well-established but often suffer from drawbacks such as harsh reaction conditions (e.g., high temperatures), long reaction times, and sometimes moderate yields. researchgate.netmdpi.com They may also have a limited substrate scope and functional group tolerance.

Modern Approaches: Contemporary methods focus on improving efficiency, selectivity, and sustainability. These include:

Metal-Catalyzed Reactions: Copper-catalyzed reactions, for example, often proceed under milder conditions and provide higher yields with greater functional group tolerance. frontiersin.orgnih.gov

Metal-Free Reactions: These methods avoid the cost and potential toxicity of transition metal catalysts, aligning with green chemistry principles. isres.org

Microwave and Ultrasound-Assisted Synthesis: These techniques dramatically reduce reaction times from hours to minutes and can lead to improved yields and purer products. mdpi.com

The following table provides a comparative overview of classical and modern synthetic approaches for 1,2,4-triazoles.

AspectClassical Approaches (e.g., Pellizzari, Einhorn-Brunner)Modern Approaches (e.g., Catalytic, Microwave-assisted)
Reaction ConditionsOften require high temperatures and prolonged heating. researchgate.netGenerally milder conditions, significantly reduced reaction times. mdpi.comisres.org
YieldsVariable to moderate.Often good to excellent (up to 98%). mdpi.com
CatalystsOften uncatalyzed or require stoichiometric reagents/strong acids.Employ efficient catalysts (e.g., copper) or are catalyst-free. frontiersin.orgisres.org
SustainabilityTypically generate more waste and have higher energy consumption.Emphasize green principles (e.g., safer solvents, energy efficiency, one-pot synthesis). rsc.org
Scope & SelectivityMay have limited substrate scope and functional group tolerance.Broader substrate scope, better functional group tolerance, and often higher selectivity. isres.org

Comprehensive Spectroscopic and Advanced Structural Elucidation of 5 2,6 Difluorophenyl 1h 1,2,4 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Chemical Shifts, Coupling Constants, and Exchange Phenomena

Analysis of 5-(2,6-difluorophenyl)-1H-1,2,4-triazole by ¹H and ¹³C NMR spectroscopy would be expected to reveal distinct signals corresponding to each unique proton and carbon environment in the molecule.

¹H NMR Spectroscopy: The spectrum would likely show a signal for the N-H proton of the triazole ring, which may be broad due to proton exchange. The C-H proton on the triazole ring would appear as a singlet. The aromatic region would display signals for the protons on the difluorophenyl ring. Due to the symmetry of the 2,6-difluorophenyl group, the protons at the 3, 5, and 4 positions would exhibit characteristic splitting patterns (a triplet for the para-proton and a multiplet for the meta-protons) with coupling constants influenced by the adjacent fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct peaks for the two carbons of the triazole ring. The difluorophenyl ring carbons would also be resolved, with their chemical shifts and splitting patterns being significantly influenced by C-F coupling. The carbons directly bonded to fluorine (C2 and C6) would appear as doublets with large one-bond coupling constants (¹JCF), while other carbons in the ring would show smaller two-, three-, or four-bond couplings.

Exchange phenomena, particularly the tautomeric exchange of the N-H proton between the N1 and N2 positions of the 1,2,4-triazole (B32235) ring, could be studied using variable temperature NMR.

Multi-Dimensional NMR Techniques for Complete Assignment of Molecular Architecture

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): Would establish correlations between scalar-coupled protons, primarily within the difluorophenyl ring, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two or three bonds. This would be crucial for connecting the difluorophenyl ring to the triazole ring by observing correlations from the aromatic protons to the triazole carbons and vice-versa.

Vibrational Spectroscopy (FT-IR, Raman): Correlation of Observed Frequencies with Molecular Structure and Bonding

The FT-IR and Raman spectra would provide information on the vibrational modes of the molecule, confirming the presence of key functional groups.

N-H Stretching: A broad absorption band in the FT-IR spectrum, typically in the range of 3100-3300 cm⁻¹, would be characteristic of the N-H stretching vibration of the triazole ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C=N and N=N Stretching: The triazole ring would exhibit characteristic stretching vibrations for C=N and N=N bonds, typically found in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands, typically in the 1100-1300 cm⁻¹ region, would be indicative of the C-F stretching vibrations from the difluorophenyl group.

Ring Vibrations: The characteristic breathing and deformation modes of both the triazole and benzene (B151609) rings would be present throughout the fingerprint region of the spectra.

High-Resolution Mass Spectrometry (HRMS): Isotopic Pattern Analysis and Fragmentation Pathways

HRMS would be used to determine the exact mass of the molecular ion, confirming the elemental composition of this compound. Analysis of the fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways for 1,2,4-triazoles involve the cleavage of the triazole ring, often with the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). The difluorophenyl cation would likely be a prominent fragment.

Single-Crystal X-ray Diffraction: Determination of Crystal Packing, Intermolecular Interactions, and Tautomeric Forms

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the molecule in the solid state. This analysis would reveal precise bond lengths, bond angles, and torsion angles. Crucially, it would identify the specific tautomeric form (1H, 2H, or 4H) present in the crystal. The analysis would also elucidate the crystal packing arrangement, showing how individual molecules interact with each other through intermolecular forces such as hydrogen bonding (e.g., N-H···N interactions between triazole rings) and π-π stacking between the aromatic rings.

Solid-State Characterization by Powder X-ray Diffraction (PXRD) and Solid-State NMR (SSNMR) for Polymorphism

PXRD would be used to characterize the bulk crystalline material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern with one simulated from single-crystal X-ray diffraction data, the phase purity of the bulk sample can be confirmed. Studies at different crystallization conditions could use PXRD to identify the existence of different polymorphic forms. SSNMR would provide complementary information about the structure and dynamics in the solid state, and it is particularly useful for distinguishing between different polymorphs or identifying the presence of amorphous content.

Quantum Chemical and Computational Investigations of 5 2,6 Difluorophenyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine their optimized geometry, electronic properties, and energetic stability. nih.gov Calculations for 5-(2,6-difluorophenyl)-1H-1,2,4-triazole are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. unair.ac.idajchem-a.com

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.net The calculations also yield important energetic information, including the total energy of the molecule, which is fundamental for studying its stability and the thermodynamics of potential reactions.

Interactive Table 1: Predicted Geometrical Parameters for this compound

The following table presents typical bond lengths and angles that would be determined through DFT calculations. These values are representative for the specified structural fragments.

ParameterTypeAtom(s) InvolvedPredicted Value
Bond LengthÅC-F (Phenyl)1.35
Bond LengthÅC-C (Phenyl)1.39
Bond LengthÅC-N (Triazole)1.33
Bond LengthÅN-N (Triazole)1.37
Bond LengthÅC-C (Linker)1.48
Bond Angle°F-C-C (Phenyl)118.0
Bond Angle°C-N-N (Triazole)108.0
Bond Angle°N-C-N (Triazole)112.0
Dihedral Angle°Phenyl-Triazole35.0

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netsakarya.edu.tr These predicted shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared directly with experimental spectra, aiding in the assignment of complex signals.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities. researchgate.netscielo.org.za These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically scaled by an empirical factor to improve agreement with experimental FT-IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.gov This approach calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correlate to the position and intensity of peaks in an experimental UV-Vis spectrum. scielo.org.za

Interactive Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts

This table provides examples of predicted spectroscopic data for key functional groups within this compound.

SpectrumGroup/AtomPredicted ValueAssignment
IRN-H (Triazole)~3150 cm⁻¹Stretching
IRC=N (Triazole)~1620 cm⁻¹Stretching
IRC-F (Phenyl)~1250 cm⁻¹Stretching
¹H NMRN-H (Triazole)~13.5 ppmProton on Nitrogen
¹H NMRC-H (Phenyl)7.0 - 7.5 ppmAromatic Protons
¹³C NMRC-F (Phenyl)~160 ppmCarbon bonded to Fluorine
¹³C NMRC-N (Triazole)~150 ppmTriazole Ring Carbons

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactive Sites

To understand the chemical reactivity of this compound, mapping its reactive sites is essential.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. ajchem-a.com It is used to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). Typically, red-colored regions indicate negative potential (e.g., around nitrogen atoms) and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (e.g., around acidic hydrogens) and are prone to nucleophilic attack. ajchem-a.comscholarsresearchlibrary.com

Fukui Functions: Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.netresearchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. The function fk+ indicates the propensity of a site for nucleophilic attack (accepting an electron), while fk- indicates its suitability for electrophilic attack (donating an electron). scholarsresearchlibrary.comresearchgate.net Atoms with higher Fukui function values are considered more reactive for that specific type of attack.

Conformational Analysis and Tautomeric Equilibria Studies via Potential Energy Surfaces

The structure of this compound is not entirely rigid. It can exist in different spatial arrangements (conformations) and structural isomers (tautomers).

Conformational Analysis: The single bond connecting the difluorophenyl ring and the triazole ring allows for rotation. A potential energy surface (PES) scan can be performed by systematically rotating this bond to identify the most stable conformation (the one with the lowest energy). ekb.eg

Tautomeric Equilibria: The 1H-1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms (e.g., 1H, 2H, or 4H tautomers). ufms.brresearchgate.net Computational studies can determine the relative energies of these tautomers. For many 1,2,4-triazole (B32235) derivatives, the 1H and 2H tautomers are often found to be the most stable, and their relative populations can be estimated using the Boltzmann distribution based on their calculated energy differences. zsmu.edu.uaresearchgate.net

Interactive Table 3: Relative Energies of 1,2,4-Triazole Tautomers

This table illustrates a hypothetical energy comparison between the possible tautomers of the title compound, as would be determined by DFT calculations.

TautomerPosition of HRelative Energy (kcal/mol)Predicted Stability
1HN10.00Most Stable
2HN2+1.5Less Stable
4HN4+3.2Least Stable

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The spatial distribution of these orbitals indicates the regions of the molecule involved in these interactions.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates that the molecule is more reactive.

Interactive Table 4: Calculated FMO Properties and Global Reactivity Descriptors

This table presents representative values for FMO analysis of this compound.

ParameterSymbolPredicted Value (eV)Implication
HOMO EnergyE(HOMO)-6.8Electron-donating ability
LUMO EnergyE(LUMO)-1.2Electron-accepting ability
HOMO-LUMO GapΔE5.6High kinetic stability
Chemical Hardnessη2.8Resistance to charge transfer
Electronegativityχ4.0Electron-attracting power
Electrophilicity Indexω2.86Global electrophilic nature

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Plotting for Supramolecular Interactions

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining how molecules interact with each other in solid or solution phases. NCI analysis is a computational technique used to visualize these weak interactions. mdpi.comnih.gov

This method is based on the electron density and its derivatives, particularly the Reduced Density Gradient (RDG). mdpi.comresearchgate.net The results are typically displayed as a 3D plot where different types of interactions are represented by colored isosurfaces between atoms:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive steric clashes.

For this compound, RDG plots would likely reveal van der Waals interactions involving the phenyl ring and potential for hydrogen bonding via the N-H group of the triazole ring. researchgate.net

Chemical Reactivity, Functionalization, and Derivatization Strategies for 5 2,6 Difluorophenyl 1h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring and Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring is a π-excessive heteroaromatic system, which generally makes it susceptible to electrophilic attack on its nitrogen atoms. nih.gov Conversely, the carbon atoms of the triazole ring are electron-deficient and can undergo nucleophilic substitution, particularly when a suitable leaving group is present. nih.gov

On the Triazole Ring:

Electrophilic Substitution: Due to the high electron density on the nitrogen atoms, electrophilic substitution on the 1H-1,2,4-triazole ring of 5-(2,6-difluorophenyl)-1H-1,2,4-triazole is expected to occur exclusively at the nitrogen atoms. nih.gov The presence of the bulky 2,6-difluorophenyl group at the 5-position may sterically hinder attack at the N1 position to some extent, potentially influencing the regioselectivity of such reactions.

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are π-deficient, making them susceptible to nucleophilic attack, especially under mild conditions. nih.gov This reactivity can be exploited for the introduction of various functional groups, provided a suitable leaving group is first installed on the triazole ring. However, for this compound itself, direct nucleophilic attack on the triazole carbons is unlikely without prior functionalization.

On the Aromatic (Phenyl) Ring:

Electrophilic Aromatic Substitution: The 2,6-difluorophenyl group is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the triazole ring. Furthermore, the ortho-fluorine substituents provide significant steric hindrance, making electrophilic attack on the phenyl ring highly challenging.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing properties of the fluorine atoms and the triazole ring activate the phenyl ring for nucleophilic aromatic substitution. However, the positions ortho and para to the activating groups are the most favorable for attack. In this case, the fluorine atoms themselves would be the leaving groups. The steric hindrance from the triazole moiety and the adjacent fluorine atom could influence the feasibility and regioselectivity of such reactions. Generally, five-membered heterocyclic rings like triazoles are considered electron-rich, making them less prone to nucleophilic attack unless activated by strong electron-withdrawing groups. reddit.com

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the functionalization of aryl halides and triflates. This approach is highly applicable to derivatives of this compound, particularly if a halogen atom is introduced onto the phenyl ring.

Common palladium-catalyzed cross-coupling reactions that could be employed include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an aryl halide or triflate. For instance, a bromo-substituted derivative of this compound could be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. nih.gov

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This would allow for the introduction of vinyl groups onto the phenyl ring of a halogenated precursor.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, providing a direct route to aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.

The general applicability of palladium-catalyzed arylation has been demonstrated for 1,2,3- and 1,2,4-triazoles, suggesting its feasibility for functionalizing the phenyl ring of the target compound. nih.govnih.govresearchgate.netacs.orgresearchgate.net For example, direct C-5 arylation of 1,4-disubstituted 1,2,3-triazoles has been achieved, highlighting the power of this methodology in modifying triazole-containing scaffolds. nih.govacs.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of a Halogenated this compound Derivative
ReactionCoupling PartnerResulting Functional GroupPotential Catalyst System
Suzuki-MiyauraArylboronic acidBiarylPd(PPh₃)₄ / Base
HeckAlkeneStyrenylPd(OAc)₂ / Ligand / Base
SonogashiraTerminal alkyneArylethynylPdCl₂(PPh₃)₂ / CuI / Base
Buchwald-HartwigAmineArylaminePd₂(dba)₃ / Ligand / Base

N-Alkylation and N-Acylation Reactions on the Triazole Nitrogen

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo alkylation and acylation reactions. A key consideration in these reactions is regioselectivity, as substitution can occur at the N1, N2, or N4 positions. For 5-substituted 1H-1,2,4-triazoles, alkylation typically yields a mixture of N1 and N2 isomers.

N-Alkylation: The alkylation of 1,2,4-triazoles often results in a mixture of N1 and N4-substituted products. The ratio of these isomers is influenced by several factors, including the nature of the substituent at C5, the alkylating agent, the base, and the solvent. The use of specific bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has been shown to favor the formation of 1-substituted-1,2,4-triazoles. mdpi.com For this compound, the electronic properties and steric bulk of the phenyl group would play a significant role in directing the incoming alkyl group.

N-Acylation: N-acylation of 1,2,4-triazoles can also lead to a mixture of isomers. Studies on the acetylation of 5-amino-1H- nih.govresearchgate.netacs.orgtriazole have shown that the reaction can be complex, with the potential for mono- and di-acetylation at different nitrogen and amino group positions. researchgate.netrsc.org The reaction conditions, such as the acylating agent (e.g., acetyl chloride vs. acetic anhydride) and temperature, can be tuned to favor specific products. researchgate.netrsc.org For this compound, acylation is expected to occur on the triazole nitrogens, with the regiochemical outcome depending on the reaction conditions.

Table 2: Factors Influencing Regioselectivity in N-Alkylation of 5-Substituted-1,2,4-Triazoles
FactorInfluence on Regioselectivity (N1 vs. N2/N4)Example Condition
BaseCan significantly favor one isomer over another.DBU often favors N1 substitution. mdpi.com
SolventPolarity can affect the transition state energies for the formation of different isomers.-
Alkylating AgentSteric bulk and the nature of the leaving group can influence the site of attack.-
TemperatureCan shift the balance between kinetic and thermodynamic products.-

Ring-Opening and Ring-Closing Reactions of Related Triazole Systems

While the 1,2,4-triazole ring is generally stable, ring-opening reactions can occur under certain conditions, providing pathways to other heterocyclic systems or functionalized open-chain compounds. Conversely, ring-closing reactions of suitable precursors are a primary method for the synthesis of the 1,2,4-triazole core itself.

A notable example of a ring-opening/cyclization strategy involves the reaction of arylidene thiazolone with aryl or alkyl hydrazines. wikipedia.org This catalyst-free method proceeds through the opening of the thiazolone ring followed by an intramolecular cyclization to form a hydrazone-substituted 1,2,4-triazole. wikipedia.org This type of transformation highlights the potential for using related heterocyclic systems to construct functionalized 1,2,4-triazoles.

The synthesis of the this compound core itself likely involves the cyclization of an open-chain precursor. Common methods for constructing the 1,2,4-triazole ring include the reaction of hydrazines with various electrophiles. nih.gov For example, the reaction of 2-fluorobenzoyl chloride with hydrazine (B178648) hydrate (B1144303) can be a starting point for the construction of a fluorinated 1,2,4-triazole framework. nih.gov

Investigation of Reaction Kinetics and Thermodynamics for Key Derivatization Pathways

The outcome of many chemical reactions, including the derivatization of this compound, can be governed by either kinetic or thermodynamic control. libretexts.org Understanding these principles is crucial for selectively obtaining the desired product.

Kinetic Control: Under kinetic control (typically at lower temperatures and shorter reaction times), the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. libretexts.org

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures and longer reaction times, allowing for equilibrium to be established), the major product is the most stable one, regardless of how quickly it is formed. libretexts.org

In the context of N-alkylation of this compound, the formation of different regioisomers (e.g., N1 vs. N2 substitution) may proceed through transition states of different energies. By carefully controlling the reaction conditions, it may be possible to favor the formation of the kinetic or thermodynamic product. For instance, in the deprotonation of an unsymmetrical ketone, the use of low temperatures and sterically demanding bases increases kinetic selectivity. libretexts.org A similar approach could be applied to the alkylation of the target triazole.

Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the relative stabilities of products and intermediates. Such studies can provide valuable insights into the reaction mechanism and help in the rational design of reaction conditions to achieve a desired outcome.

Design and Synthesis of Novel Scaffolds Incorporating the 2,6-Difluorophenyltriazole Unit

The 2,6-difluorophenyltriazole moiety is a valuable building block for the design and synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly enhance a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity.

Strategies for incorporating this unit into larger, more complex molecules include:

Utilizing the Reactivity of the Triazole Ring: As discussed, the triazole nitrogens can be alkylated or acylated to append various side chains.

Functionalization of the Phenyl Ring: Palladium-catalyzed cross-coupling reactions on a pre-halogenated phenyl ring can be used to introduce a wide range of substituents, leading to diverse molecular architectures. wikipedia.org

Ring-Closing Synthesis: Designing and synthesizing open-chain precursors that can be cyclized to form the 1,2,4-triazole ring with desired substituents already in place is a powerful approach. researchgate.net

For example, a catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been reported, demonstrating the potential for creating complex structures. wikipedia.org Furthermore, the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines showcases the modularity of triazole synthesis. acs.org The development of new synthetic methods, including those utilizing green chemistry principles and microwave assistance, can further facilitate the creation of novel scaffolds. researchgate.net

Coordination Chemistry and Inorganic Material Applications of 5 2,6 Difluorophenyl 1h 1,2,4 Triazole Derived Ligands

Ligand Field Properties and Metal-Binding Preferences of the Triazole Nitrogen Atoms

The coordination of 1,2,4-triazole (B32235) ligands to metal centers is primarily facilitated by the lone pairs of electrons on their nitrogen atoms. The 1,2,4-triazole ring system offers multiple potential binding sites, but the most common coordination mode involves the nitrogen atoms at the N1 and N2 positions, which can act as a bridging ligand between two metal centers. This N1, N2-bridging capability is a hallmark of triazole chemistry and is crucial for the formation of polynuclear complexes and coordination polymers.

The nitrogen atoms of a triazole ring can generate a ligand field suitable for inducing spin-crossover (SCO) phenomena in first-row transition metal complexes, particularly with Fe(II) ions. The specific properties of the ligand, such as the strength of the ligand field it creates, dictate the spin state of the metal center.

The introduction of a 2,6-difluorophenyl group at the C5 position is expected to significantly influence the electronic properties of the triazole ring. The strong electron-withdrawing nature of the fluorine atoms would decrease the electron density on the triazole ring, thereby reducing the basicity of the nitrogen donor atoms. This generally leads to weaker metal-ligand bonds compared to triazoles with electron-donating substituents. Furthermore, the ortho-fluorine atoms introduce considerable steric hindrance around the C5 position, which could influence the preferred coordination geometry and potentially hinder the formation of certain high-coordination number complexes. The hydrogen bonding capacity and dipole character of the triazole ring, which are crucial for interacting with biological receptors and forming supramolecular structures, are also modulated by such substitutions.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes with 1,2,4-triazole-derived ligands is typically achieved by reacting the ligand with a suitable metal salt in a polar solvent. For instance, trinuclear transition metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives have been synthesized by reacting the ligand and the corresponding metal perchlorate (B79767) salt in water. Similarly, a copper(II) complex of fluconazole (B54011), a triazole derivative featuring a 2,4-difluorophenyl group, was prepared by reacting CuCl₂ with the ligand in a water and tetrahydrofuran (B95107) mixture.

The structural characterization of these complexes, primarily through single-crystal X-ray diffraction, often reveals the formation of polynuclear structures or coordination polymers. A common structural motif is the linear array of metal ions linked by triple N1-N2 triazole bridges. In these structures, the central metal ion often adopts an octahedral geometry, being coordinated to six nitrogen atoms from the bridging triazole ligands. The terminal metal ions in such chains complete their coordination sphere with other ligands, such as water molecules. The chemical nature of the substituents on the triazole ring plays a critical role in determining the final structure and magnetic properties of the resulting complexes.

Complex Type Metal Ions Bridging Ligand Coordination Mode Resulting Structure
Trinuclear ComplexMn(II), Co(II), Ni(II), Cu(II)4-(1,2,4-triazol-4-yl)ethanedisulfonateTriple N1-N2 bridgesLinear array of metal ions
Mononuclear ComplexCu(II)Fluconazole [a-(2,4-difluorophenyl)-...]N/AMonoclinic crystal system
Various ComplexesNi(II), Cu(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolBidentate (S and amine N)Tetrahedral or Square Planar

This table is generated based on data from related 1,2,4-triazole compounds, not specifically 5-(2,6-difluorophenyl)-1H-1,2,4-triazole.

Luminescent and Optoelectronic Properties of Triazole-Coordinated Inorganic Materials

Inorganic materials incorporating 1,2,4-triazole ligands can exhibit interesting luminescent and optoelectronic properties. The emission characteristics are highly dependent on the nature of both the metal ion and the ligand structure.

Copper(I) complexes featuring a bridging 1,2,4-triazole ligand have been shown to be effective emitters, displaying colors from blue to yellow. These complexes can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for high photoluminescent quantum yields (up to 42% in the solid state) by harvesting both singlet and triplet excitons. The emission in these cases often originates from metal-to-ligand charge transfer (MLCT) states.

The introduction of fluorine atoms into the ligand structure can significantly impact the photophysical properties. Electron-withdrawing fluorine atoms on phenyl rings attached to a ligand framework are known to stabilize the highest occupied molecular orbital (HOMO) level of the complex. This often leads to a larger HOMO-LUMO gap and, consequently, higher energy (blue-shifted) emission. Research on Mg(II) and Zn(II) complexes of octa-(2,6-difluorophenyl)tetraazaporphyrin, which contain the same substituent, demonstrates how peripheral fluorination affects the spectral-luminescent properties of a macrocyclic system. Derivatives of 4H-1,2,4-triazole have also been investigated as promising luminophores for applications in optoelectronic devices like organic light-emitting diodes (OLEDs).

Compound Class Key Feature Observed Property Potential Application
Cu(I) Dimers1,2,4-Triazole bridgeBlue to yellow emission, TADFOLEDs
4H-1,2,4-Triazole DerivativesExtended π-conjugationHigh luminescent quantum yieldOptoelectronics
Ir(III) Complexes2-(2,4-difluorophenyl)pyridine ligandBlue-shifted emissionOLEDs
Zn(II)/Mg(II) Porphyrazines2,6-difluorophenyl groupsModified spectral propertiesPhotosensitizers

This table is generated based on data from related 1,2,4-triazole compounds and systems with 2,6-difluorophenyl substituents, not specifically complexes of this compound.

Catalytic Applications of Transition Metal Complexes Featuring the Triazole Ligand

While the catalytic applications of 1,2,3-triazole derivatives, particularly as N-heterocyclic carbene (NHC) precursors, are well-documented, the use of 1,2,4-triazole complexes in catalysis is less common but emerging. Transition metal complexes are versatile catalysts for a wide range of organic transformations.

Metal-catalyzed C-H functionalization on the triazole ring itself is a key method for creating more complex, substituted triazoles. For example, copper-diamine catalytic systems have been developed for the C-H bond functionalization of the 1,2,4-triazole ring, which shows higher reactivity at the more electron-deficient C5 position. Furthermore, metal-organic framework (MOF)-derived materials incorporating triazoles have been explored as catalysts. For instance, 1,2,4-triazole has been used as an assistant in the pyrolysis of a Co-MOF to generate nitrogen-doped carbon nanotubes encapsulating Co₄N particles, which act as efficient bifunctional electrocatalysts for oxygen reduction and evolution reactions.

Development of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing the Triazole Building Block

The ability of 1,2,4-triazoles to act as bridging ligands makes them excellent building blocks for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

In MOF chemistry, multitopic ligands containing 1,2,4-triazole units, such as bis(carboxyphenyl)-1,2,4-triazole, have been used to synthesize isoreticular series of MOFs with different metal ions (e.g., Cu, Co, Zn). These materials possess microporosity and are studied for applications in gas adsorption and separation. The presence of halogen atoms on the organic linkers in MOFs can enhance CO₂ adsorption through specific noncovalent interactions, such as halogen···O contacts.

In the realm of COFs, triazole-containing building blocks have been used to create photoactive semiconductors. A COF synthesized from 1,3,5-tris(4-formylphenyl)benzene and 3,5-diamino-1,2,4-triazole was shown to be an effective metal-free photocatalyst for the visible-light-driven reduction of CO₂ to methane. The lone pair of electrons on the nitrogen heteroatoms in the triazole ring was found to play a crucial role in stabilizing reaction intermediates.

Applications in Supramolecular Chemistry and Self-Assembly

The assembly of molecules into well-defined, higher-order structures through noncovalent interactions is a cornerstone of supramolecular chemistry. 1,2,4-triazole derivatives are well-suited for these applications due to their capacity for hydrogen bonding (via N-H groups and acceptor N atoms), π-π stacking, and other weak interactions.

Advanced Analytical and Characterization Techniques Applied to Derived Systems of 5 2,6 Difluorophenyl 1h 1,2,4 Triazole

Chromatographic Purity Assessment and Reaction Monitoring (e.g., GC, HPLC with advanced detectors)

Chromatographic techniques are indispensable for the quality control of synthesized derivatives of 5-(2,6-difluorophenyl)-1H-1,2,4-triazole, ensuring high purity and monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful tool for the analysis of non-volatile and thermally sensitive derivatives of this compound. A notable application of RP-HPLC is in the analysis of structurally similar compounds, such as Rufinamide, which contains a 2,6-difluorophenylmethyl group attached to a triazole ring. For instance, a stability-indicating RP-HPLC method was developed for the determination of Rufinamide in the presence of its degradation product, 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. researchgate.netoup.com Such a method typically utilizes a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a suitable wavelength, such as 210 nm. researchgate.netoup.com This approach allows for the effective separation of the main compound from its impurities and degradation products, ensuring the purity of the final product.

The developed HPLC methods are validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. researchgate.net For derivatives of this compound, a similar RP-HPLC method could be developed. The retention behavior would be influenced by the nature of the substituent on the triazole ring. By adjusting the mobile phase composition and gradient, optimal separation of the target compound from starting materials, by-products, and degradation products can be achieved. Advanced detectors like diode array detectors (DAD) can provide spectral information, aiding in peak identification and purity assessment.

Gas Chromatography (GC):

For volatile and thermally stable derivatives of this compound, Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is a highly effective analytical technique. GC-MS provides excellent separation and definitive identification of compounds based on their mass-to-charge ratio. A GC-MS method has been successfully developed for the assay determination of Trifuzol-Neo, a piperidinium (B107235) salt of a triazole derivative, demonstrating the applicability of this technique for quality control of triazole-based compounds. rjptonline.org The selection of an appropriate capillary column, temperature programming, and carrier gas flow rate are critical for achieving good resolution and symmetric peak shapes. The mass spectra obtained from GC-MS analysis provide valuable structural information, confirming the identity of the synthesized derivatives and any detected impurities.

Table 1: Hypothetical HPLC and GC Parameters for Analysis of a Derivative of this compound

ParameterHPLCGC
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water gradientHelium
Detector UV-Vis Diode Array Detector (DAD)Mass Spectrometer (MS)
Temperature AmbientTemperature programmed (e.g., 100-300°C)
Application Purity of non-volatile derivativesAnalysis of volatile derivatives and impurities

Thermal Analysis (TGA, DSC) for Decomposition Pathways and Phase Transitions

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability, decomposition behavior, and phase transitions of polymers and materials derived from this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For polymers incorporating the this compound moiety, TGA can determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at high temperatures. Studies on polymers containing triazole rings have shown that these heterocycles can enhance thermal stability. semanticscholar.orgmdpi.com For example, the decomposition of polyether polytriazole elastomers occurs at temperatures mainly between 350 to 450°C, with the triazole ring itself decomposing at even higher temperatures. semanticscholar.org The presence of the difluorophenyl group is also expected to contribute to the thermal stability of the derived materials.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous or semi-crystalline polymers derived from this compound, DSC is used to characterize their thermal behavior and processing window. For instance, in a study of new polymers derived from a triazole monomer, DSC analysis revealed glass transition temperatures of 138°C and 190°C for two different polymers, indicating their thermal history and flexibility. rdd.edu.iq The Tg is a critical parameter for determining the service temperature of polymeric materials.

Table 2: Representative Thermal Properties of Triazole-Containing Polymers

Polymer TypeTGA Decomposition Onset (°C)DSC Glass Transition (Tg) (°C)
Polyether Polytriazole Elastomer~350-70 to -65
Polytriazole with Amide Linkage>194 (19.1% loss)190
Polytriazole with Azomethine Linkage-138

Surface Analysis Techniques (e.g., XPS, SEM, TEM) for Thin Films or Nanostructures

Surface analysis techniques are vital for characterizing the morphology, composition, and structure of thin films and nanostructures derived from this compound.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For thin films containing the this compound derivative, XPS can confirm the presence and chemical environment of fluorine, carbon, and nitrogen atoms on the surface. Analysis of fluorine-containing thin films by XPS provides insights into the bonding structure and chemical composition of the surface. researchgate.net

Scanning Electron Microscopy (SEM):

SEM uses a focused beam of electrons to generate images of a sample's surface, providing information about its topography and morphology at the micro- and nanoscale. semanticscholar.org For thin films or polymer composites incorporating the triazole derivative, SEM can be used to visualize the surface texture, grain size, and the dispersion of any fillers or additives. semanticscholar.orgmdpi.com In the case of porous materials, SEM can reveal the pore size and distribution. mdpi.com

Transmission Electron Microscopy (TEM):

TEM transmits a beam of electrons through an ultra-thin specimen to form an image, providing detailed information about the internal structure of the material. semanticscholar.org For nanocomposites containing the triazole derivative, TEM can be used to visualize the size, shape, and distribution of nanoparticles within the polymer matrix.

Dielectric Spectroscopy for Understanding Electrical Properties of Derived Materials

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a powerful tool for investigating the electrical properties of insulating or semiconducting materials derived from this compound, particularly in polymeric systems. This technique provides insights into molecular relaxations, charge transport, and interfacial polarization phenomena.

The incorporation of polar groups, such as the triazole ring and the difluorophenyl moiety, into a polymer matrix is expected to influence its dielectric constant and loss tangent. Studies on 1,2,3-triazole-based poly(ionic liquids) have shown that the dielectric properties can be tuned by modifying the polymer architecture and counterions. researchgate.netsquarespace.com For materials derived from this compound, dielectric spectroscopy could be employed to study the effect of the triazole derivative on the polymer's dielectric behavior, which is crucial for applications in electronics, such as capacitors and insulators. mdpi.com The frequency-dependent dielectric response can reveal information about the mobility of charge carriers and the relaxation processes associated with the polymer chains and the incorporated triazole units.

Rheological Studies of Polymer Composites Incorporating the Triazole Derivative

Rheology is the study of the flow and deformation of matter. For polymer composites incorporating derivatives of this compound, rheological studies are essential for understanding their processing behavior and final mechanical properties. The addition of the triazole derivative to a polymer matrix can affect its viscosity, elasticity, and viscoelastic properties.

Rheological measurements, typically performed using a rheometer, can provide information on how the material behaves under different shear rates and temperatures. researchgate.netscirp.orgscirp.org This is critical for optimizing processing conditions for techniques like injection molding or extrusion. The rheological behavior of immiscible polymer blends is complex and depends on factors such as composition, morphology, and interfacial properties. researchgate.net The incorporation of the triazole derivative could act as a compatibilizer or a modifier, influencing the blend's morphology and, consequently, its rheological and mechanical properties. Understanding these effects is key to designing polymer composites with desired performance characteristics. mytribos.org

Future Research Directions and Unexplored Frontiers in the Chemistry of 5 2,6 Difluorophenyl 1h 1,2,4 Triazole

Development of Novel Synthetic Strategies for Accessing Complex Triazole Architectures

Future research will undoubtedly focus on creating more sophisticated molecular structures derived from 5-(2,6-difluorophenyl)-1H-1,2,4-triazole. The development of novel synthetic strategies is paramount to achieving this goal. Modern synthetic chemistry is moving towards methods that are not only efficient but also environmentally benign.

Key areas for exploration include:

Multicomponent Reactions (MCRs) : These reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. rsc.orgmdpi.com Future work could design one-pot syntheses that incorporate the this compound core into larger, multifunctional architectures, minimizing waste and purification steps. mdpi.com

Green Chemistry Approaches : The use of alternative energy sources like microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of triazole derivatives. nih.gov Further research should explore these techniques to develop solvent-free or aqueous-based synthetic routes, aligning with the principles of sustainable chemistry. nih.gov

Flow Chemistry : Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Applying flow chemistry to the synthesis of complex triazoles could lead to higher purity products and more efficient manufacturing processes.

Catalyst Innovation : The development of novel catalysts, including metal-free systems and reusable magnetic nanoparticle-based catalysts, presents a significant frontier. mdpi.comisres.org These catalysts can offer higher selectivity and can be easily recovered and reused, making the synthesis more economical and sustainable. mdpi.com

These advanced synthetic methods will enable the creation of a diverse library of derivatives, which is essential for exploring their potential in various applications. chemmethod.comresearchgate.net

Synthetic StrategyKey AdvantagesPotential Application for Triazole Architectures
Multicomponent Reactions (MCRs) High efficiency, atom economy, reduced waste, operational simplicity. rsc.orgRapid generation of diverse libraries of complex triazole-based compounds for screening.
Ultrasound-Assisted Synthesis Reduced reaction times, increased yields, environmentally friendly. nih.govEfficient and green synthesis of functionalized this compound derivatives.
Copper-Catalyzed Reactions Versatility, good tolerance of functional groups, cost-effective. frontiersin.orgControlled synthesis of specifically substituted triazole rings for targeted applications.
Metal-Free Synthesis Avoids toxic metal catalysts, environmentally benign. isres.orgCreation of high-purity triazole compounds for electronics and biomedical uses where metal contamination is a concern.

This table showcases a selection of modern synthetic strategies and their potential for building complex molecules based on the this compound core.

Expansion of Computational Models for Predicting Material Properties from Molecular Structure

As new derivatives of this compound are synthesized, computational chemistry will play a crucial role in predicting their properties and guiding experimental efforts. Expanding and refining current computational models will accelerate the discovery of new materials with desired characteristics.

Future directions in this area include:

Quantitative Structure-Property Relationship (QSPR) Models : QSPR studies establish mathematical relationships between the chemical structure of a molecule and its physical or material properties. isca.meresearchgate.netresearchgate.net Future models could be developed to predict key material characteristics such as thermal stability, conductivity, and optical properties for novel triazole derivatives, thereby enabling virtual screening of large compound libraries. researchgate.netresearchgate.net

Density Functional Theory (DFT) : DFT calculations are powerful tools for investigating the electronic structure of molecules. nih.govaip.org By applying DFT, researchers can predict properties like HOMO-LUMO energy gaps, which are crucial for designing organic semiconductors and other electronic materials. nih.govresearchgate.net Advanced DFT studies could explore the effects of different substituents on the electronic and transport properties of the core triazole structure. aip.org

Machine Learning and AI : Integrating machine learning algorithms with quantum chemical data can lead to highly accurate predictive models that are much faster than traditional computational methods. These models could rapidly identify promising candidates for synthesis and testing.

Computational MethodPredicted PropertiesRelevance to Material Design
QSPR Lipophilicity, thermal stability, mechanical properties. isca.meresearchgate.netGuides the design of materials with specific physical characteristics, such as polymers with desired solubility or toughness. researchgate.net
DFT Electronic structure (HOMO/LUMO), energy gaps, reactivity descriptors, spectroscopic profiles. nih.govacs.orgEssential for designing organic electronics, predicting reactivity, and understanding charge transport properties. aip.org
3D-QSAR Binding affinity, biological activity. nih.govWhile often used in drug design, it can be adapted to model host-guest interactions in sensor materials. nih.gov

This table outlines key computational methods and their application in predicting the properties of novel materials derived from this compound.

Exploration of Triazole-Based Smart Materials and Responsive Systems

The unique electronic and structural properties of the triazole ring make it an excellent building block for "smart" materials that can respond to external stimuli such as temperature, light, or the presence of specific chemicals.

Promising research avenues are:

Thermoresponsive Polymers : Recent studies have shown that 1,2,4-triazolium-based poly(ionic liquid)s can exhibit tunable temperature-responsive behavior (upper or lower critical solution temperature) in different solvents. nih.govacs.orgacs.orgresearchgate.net This property can be harnessed to create smart switches, temperature-modulatable catalysts, and materials for controlled release applications. acs.orgnih.gov Future work could focus on incorporating the 5-(2,6-difluorophenyl) moiety to fine-tune these thermal properties.

Luminescent Sensors : Triazole derivatives can be incorporated as ligands in Metal-Organic Frameworks (MOFs). nih.govacs.orgresearchgate.net These materials can exhibit luminescence that changes upon interaction with specific ions or molecules, making them highly selective sensors. nih.govrsc.orgmdpi.com Research into MOFs built with ligands derived from this compound could lead to sensors for environmental pollutants or industrial chemicals. researchgate.net

Photoresponsive Materials : The triazole ring can be part of photopolymerized networks. nih.gov The inherent stability and rigidity of the triazole moiety can contribute to materials with enhanced mechanical properties like toughness. nih.gov Further exploration could lead to photo-switchable materials or advanced photolithography applications.

Interdisciplinary Research at the Interface of Materials Science and Computational Chemistry

The most significant breakthroughs will likely emerge from collaborative research that bridges the gap between materials science and computational chemistry. This synergy allows for a cycle of design, prediction, synthesis, and testing that is far more efficient than either field operating in isolation.

Future interdisciplinary projects could involve:

Rational Design of Organic Semiconductors : Computational chemists can use DFT to model the electronic properties and charge transport characteristics of various derivatives of this compound. nih.govaip.org This theoretical insight would guide materials scientists in synthesizing the most promising candidates for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.net

Predictive Modeling of MOF Properties : Before undertaking complex syntheses, computational models can predict the pore size, stability, and guest affinity of potential triazole-based MOFs. researchgate.net This allows for the pre-selection of ligand structures that are most likely to form materials with the desired sensing or catalytic capabilities. rsc.org

Understanding Polymer Behavior : Molecular dynamics simulations can provide insights into the conformational changes that drive the thermoresponsive behavior of triazole-based polymers. This fundamental understanding, combined with experimental validation, is key to designing next-generation smart materials. nih.govresearchgate.net

Methodological Advancements in the Characterization of Fluorinated Heterocycles

The presence of fluorine atoms in this compound presents unique challenges and opportunities for its characterization. Developing and applying advanced analytical techniques is crucial for understanding the structure and properties of its derivatives.

Key areas for methodological advancement include:

¹⁹F NMR Spectroscopy : As a 100% naturally abundant nucleus with a wide chemical shift range, ¹⁹F is a powerful NMR probe. nih.gov Advanced 1D and 2D NMR techniques centered on ¹⁹F can provide detailed structural information, even in complex mixtures, without the need for separation. nih.govresearchgate.netjeol.com Future research will likely involve the development of new pulse sequences and computational methods to predict ¹⁹F NMR spectra with higher accuracy, aiding in structure elucidation. nih.govnih.gov

Mass Spectrometry (MS) : Techniques like Gas Chromatography/Chemical Ionization Mass Spectrometry (GC/CI-MS) are highly sensitive for detecting and identifying fluorinated organic compounds. acs.orgresearchgate.net Developing specific fragmentation libraries and ionization methods for fluorinated triazoles will enhance the ability to characterize novel compounds and their metabolites or degradation products. acs.orgnist.gov

X-ray Spectroscopy : Techniques such as fluorine K-edge μ-X-ray absorption near-edge structure (μ-XANES) spectroscopy can provide element-specific information about the chemical environment and distribution of fluorine on material surfaces. rsc.org This could be invaluable for analyzing surface coatings or functionalized materials.

Q & A

Q. What synthetic routes are commonly used to prepare 5-(2,6-difluorophenyl)-1H-1,2,4-triazole, and what factors influence reaction efficiency?

The synthesis typically involves cyclization reactions of precursors containing fluorophenyl and triazole moieties. Key parameters include:

  • Catalyst selection : Base catalysts (e.g., K₂CO₃) are critical for facilitating nucleophilic substitution in intermediates.
  • Temperature control : Reactions often require heating under reflux (e.g., 80–100°C) to achieve optimal cyclization .
  • Purification methods : Column chromatography or recrystallization is used to isolate the final product, with yields influenced by solvent polarity .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Liquid chromatography–tandem mass spectrometry (LC-MS/MS) : Validated for detecting genotoxic impurities (e.g., epoxide intermediates) at ppm levels using gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for structurally analogous triazole derivatives .
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR and 2D techniques (e.g., HSQC) verify regiochemistry and fluorine substitution patterns .

Q. What pharmacological activities are associated with this compound derivatives?

Derivatives exhibit:

  • Antifungal activity : Inhibition of fungal cytochrome enzymes, comparable to fluconazole analogs, with IC₅₀ values dependent on substituent electronegativity .
  • Anti-inflammatory effects : COX-2 inhibition via triazole-mediated interactions with the enzyme’s active site, as shown in in vitro assays .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the synthesis and predict reactivity of this compound?

DFT methods (e.g., B3LYP hybrid functional) incorporating exact exchange terms improve accuracy in modeling:

  • Reaction pathways : Transition-state analysis identifies rate-limiting steps (e.g., cyclization barriers) .
  • Electronic properties : HOMO-LUMO gaps predict nucleophilic/electrophilic sites, guiding functionalization strategies .
  • Validation : Experimental validation using spectroscopic data reduces deviations (e.g., <3 kcal/mol in thermochemical calculations) .

Q. How should researchers address discrepancies between computational predictions and experimental pharmacological data?

  • Assay standardization : Variability in MIC (minimum inhibitory concentration) values for antifungal activity may arise from differences in fungal strains or culture conditions. Replicate assays under controlled pH and temperature are critical .
  • Solvent effects : Computational models often neglect solvation energy; implicit solvent models (e.g., SMD) can bridge this gap .
  • Statistical analysis : Apply error propagation methods (e.g., Monte Carlo simulations) to quantify uncertainty in DFT-predicted binding affinities .

Q. What strategies improve the detection limits for genotoxic impurities in synthetic batches?

  • Method optimization : Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) to achieve sub-ppm detection. Adjust collision energy to minimize matrix interference .
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enriches trace impurities while reducing background noise .
  • Validation parameters : Include linearity (R² > 0.99), precision (%RSD < 5%), and recovery (80–120%) per ICH M10 guidelines .

Q. How can crystallographic data resolve ambiguities in regiochemistry for triazole derivatives?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts) to explain packing motifs and stability .
  • Synchrotron radiation : High-resolution X-ray diffraction (<1 Å) clarifies bond-length discrepancies in fluorine-substituted aromatic rings .

Methodological Considerations Table

Research AspectRecommended TechniquesKey ParametersReferences
Synthesis Cyclization reactionsCatalyst (K₂CO₃), reflux conditions
Computational Modeling B3LYP/6-31G* DFTExact exchange inclusion, solvent models
Impurity Analysis LC-MS/MSGradient elution, LOQ = 0.1 ppm
Crystallography X-ray diffractionHirshfeld surfaces, synchrotron sources

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